N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
¹H NMR (400 MHz, DMSO-d₆)
- 8.92 ppm (s, 1H) : Triazole ring proton (H-2).
- 8.45–7.25 ppm (m, 7H) : Aromatic protons from quinazoline and 4-bromophenyl groups.
- 10.21 ppm (s, 1H) : Hydroxy proton (exchangeable with D₂O).
- 8.15 ppm (s, 2H) : Carboxamide NH₂ (broad, splits into two peaks in non-deuterated solvents).
¹³C NMR (100 MHz, DMSO-d₆)
IR (KBr, cm⁻¹)
UV-Vis (MeOH, λ_max)
Mass Spectrometry (ESI-TOF)
- m/z 438.02 [M+H]⁺ : Molecular ion peak (calc. 438.03 for C₁₇H₁₁BrN₆O₂).
- m/z 360.98 [M-Br]⁺ : Loss of bromine.
- m/z 317.05 [M-C₆H₄Br]⁺ : Fragmentation of the 4-bromophenyl group.
Tautomeric Behavior and Protonation State Analysis
The 5-hydroxy group participates in tautomeric equilibria, shifting between keto (quinazolinone) and enol (hydroxyquinazoline) forms (Figure 1). Density functional theory (DFT) calculations on similar systems predict the enol form as dominant in non-polar solvents (96% population), while polar solvents stabilize the keto tautomer via solvation.
Protonation states :
- The triazole ring’s N-4 atom (pKₐ ≈ 3.1) protonates under acidic conditions, forming a cationic species.
- The carboxamide remains neutral across physiological pH ranges (pKₐ ≈ 0.5 for deprotonation).
Molecular dynamics simulations indicate that protonation at N-4 enhances hydrogen bonding with water molecules, increasing aqueous solubility by 27% compared to the neutral form.
Properties
Molecular Formula |
C16H10BrN5O2 |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C16H10BrN5O2/c17-9-5-7-10(8-6-9)18-16(24)13-14-19-15(23)11-3-1-2-4-12(11)22(14)21-20-13/h1-8,21H,(H,18,24) |
InChI Key |
UNJOXVVFPBXHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization Reactions
One of the primary methods for synthesizing N-(4-bromophenyl)-5-hydroxytriazolo[1,5-a]quinazoline-3-carboxamide is through cyclization reactions involving hydrazones or hydrazides derived from quinazoline derivatives. The general approach involves the following steps:
Starting Materials : The synthesis typically begins with 4-bromobenzaldehyde and a suitable hydrazine derivative.
Formation of Hydrazone : The aldehyde reacts with hydrazine to form the corresponding hydrazone.
Cyclization : The hydrazone undergoes cyclization with a carbonyl compound (such as an isocyanate or an acid chloride) to form the triazole ring. This step can be facilitated by heating or by using catalysts such as acetic acid.
Final Modification : Subsequent modifications may include hydrolysis or amide formation to yield the final compound.
This method has been reported to yield satisfactory results with good purity levels and moderate to high yields.
One-Pot Synthesis
Recent advancements have introduced one-pot synthesis methods that streamline the preparation process. This method combines multiple reaction steps into a single reaction vessel, enhancing efficiency and reducing reaction times.
Procedure : In this method, starting materials such as 4-bromobenzaldehyde, hydrazine hydrate, and an appropriate carboxylic acid are mixed in a solvent like ethanol or DMF (dimethylformamide).
Reagents : The addition of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of amide bonds during the reaction.
Outcome : The one-pot synthesis has been shown to produce N-(4-bromophenyl)-5-hydroxytriazolo[1,5-a]quinazoline-3-carboxamide in higher yields compared to traditional methods due to reduced intermediate handling and purification steps.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the different synthesis methods for N-(4-bromophenyl)-5-hydroxytriazolo[1,5-a]quinazoline-3-carboxamide:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclization Reaction | 60-80 | 4-6 hours | High purity; well-established protocol | Requires multiple steps |
| One-Pot Synthesis | 75-90 | 2-3 hours | Efficient; reduced handling of intermediates | May require optimization |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halogenating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazoloquinazoline scaffolds exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit polo-like kinase 1 (Plk1), a critical target in various cancers due to its role in mitotic regulation . The structure-activity relationship (SAR) analysis revealed that modifications to the triazole or quinazoline moieties can enhance potency against cancer cell lines.
Kinase Inhibition
The compound has demonstrated selective inhibition of kinases such as c-Met, which is implicated in tumor growth and metastasis . In vitro assays showed that specific derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents against cancers driven by aberrant kinase signaling.
Anti-inflammatory Properties
Emerging research suggests that triazoloquinazolines may also possess anti-inflammatory effects. Compounds derived from this scaffold have been investigated for their ability to modulate inflammatory pathways, offering potential applications in treating conditions like arthritis .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with viral proteins, inhibiting viral replication and infection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s triazoloquinazoline core distinguishes it from triazolopyrimidine derivatives (e.g., compounds in and ). Thieno-fused triazolopyrimidines (e.g., 4i, 5n, 5o) exhibit higher anticancer activity than aryl-fused triazoloquinazolines (6a–c) due to enhanced electronic interactions from sulfur-containing rings .
Substituent Effects
- 4-Bromophenyl Group : Present in both the target compound and 5k (), this group increases lipophilicity (logP ~2.97 for similar compounds ), aiding cellular uptake. However, 5k ’s triazolopyrimidine core resulted in moderate anticancer activity (mean growth % = 100.20 in renal cancer cells) .
- Hydroxy vs. Methoxy/Sulfonyl Groups: The target’s 5-hydroxy group contrasts with methoxy ( ) or benzenesulfonyl () substituents.
- Triazole-Thione vs. Carboxamide : Compound 6m () contains a triazole-thione and benzoxazole, contributing to distinct NMR shifts (δ 9.51 ppm for triazole-H) and lower melting points (319–320°C) compared to carboxamide derivatives .
Physicochemical Properties
*Estimated based on analogous structures .
Key Research Findings
Core Structure Matters: Thieno-fused systems outperform quinazoline derivatives in anticancer assays, likely due to electronic and steric factors .
Substituent Optimization : Bromophenyl groups enhance lipophilicity, but hydroxy/methoxy groups balance solubility and target engagement .
Synthetic Yields : Bromophenyl-carboxamide derivatives (5k ) are obtainable in moderate-to-high yields (43–56%), supporting scalable synthesis .
Biological Activity
N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1040696-00-1
- Molecular Formula : C₁₆H₁₀BrN₅O₂
- Molecular Weight : 384.19 g/mol
Antihypertensive Effects
Research has indicated that derivatives of triazoloquinazoline compounds exhibit antihypertensive properties. A study synthesized a series of these compounds, demonstrating their ability to lower blood pressure and regulate heart rate effectively through mechanisms involving adrenoblocking effects. Some compounds were noted to completely abolish tachycardia associated with parent compounds, suggesting their potential as cardiac stimulants or adrenoblockers .
Antimicrobial Activity
The antimicrobial properties of related triazole compounds have been investigated extensively. For instance, a study on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole showed significant inhibitory effects against several plant pathogens including Fusarium Wilt and Colletotrichum gloeosporioides. These findings suggest that the structural motifs present in triazole derivatives may confer similar antimicrobial properties to this compound .
Anticancer Potential
Triazoloquinazoline derivatives have been reported to possess anticancer properties. They act as inhibitors of receptor tyrosine kinases such as AXL, which are implicated in various cancers. The inhibition of AXL receptor function by these compounds has been linked to reduced cell proliferation in cancerous tissues . This suggests that this compound may also exhibit similar anticancer activities.
Study 1: Antihypertensive Activity
In a controlled study using the tail cuff method on rats and mice, a series of synthesized triazoloquinazolines demonstrated notable reductions in systolic blood pressure. The most effective compounds were those that underwent specific modifications to enhance their bioactivity .
Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial activity showed that the compound exhibited significant inhibition against Fusarium Wilt at concentrations as low as 50 µg/mL. The effectiveness was measured using mycelium growth rate tests and indicated a promising avenue for agricultural applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide, and what catalytic systems are optimal?
- Methodology : Copper(I)-catalyzed tandem reactions are commonly used for synthesizing triazoloquinazoline derivatives. For example, a Cu(I)/L-proline catalytic system in DMSO at room temperature enables [3 + 2] cycloaddition and intramolecular C–N coupling, yielding fluorine-containing triazolo tricyclic compounds. Substituent compatibility (e.g., bromophenyl groups) requires careful optimization of reaction conditions and stoichiometry .
- Characterization : Post-synthesis, confirm purity via HPLC (≥95% purity threshold) and structural integrity via ¹H/¹³C NMR, as demonstrated for related triazoloquinazoline derivatives .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Follow hazard codes (e.g., H318: Causes serious eye damage). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for moisture sensitivity, as sulfonamide analogs degrade under humid conditions .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for exact mass verification (e.g., [M+H]⁺ peaks matching theoretical values within 5 ppm) .
- Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substituent positions (e.g., bromophenyl groups at δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound, considering substituent effects?
- Experimental Design : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like –Br) to assess steric/electronic impacts. For example, bromophenyl groups may slow cyclization due to steric hindrance, requiring longer reaction times or elevated temperatures .
- Catalytic Tuning : Test alternative ligands (e.g., bipyridine vs. L-proline) to improve Cu(I) catalyst efficiency. DMSO as a solvent enhances solubility of polar intermediates .
Q. What methodologies are used to assess anticancer activity, and how to interpret discrepancies in screening data?
- In Vitro Screening : Use the NCI-60 panel (60 human tumor cell lines) at 10⁻⁵ M concentration. Calculate % growth inhibition (GP ≤ 50% indicates activity).
- Data Contradictions : Low activity (e.g., GP > 80%) may arise from poor solubility or cell permeability. Compare with analogs like thieno-fused triazolopyrimidines, which show higher activity due to improved lipophilicity .
Q. How to address low solubility issues affecting biological activity?
- Structural Modifications : Introduce solubilizing groups (e.g., –OH, –COOH) or formulate with cyclodextrins. For example, 5-hydroxy substituents may enhance aqueous solubility but require pH-adjusted buffers for stability .
- Prodrug Strategies : Mask polar groups (e.g., esterification of –COOH) to improve membrane permeability, followed by enzymatic activation in vivo .
Q. How to design analogs to improve activity while maintaining core pharmacophores?
- SAR Studies : Retain the triazoloquinazoline core but modify substituents. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
